molecular formula C15H16N4O2S2 B14936165 N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B14936165
M. Wt: 348.4 g/mol
InChI Key: SUUBSFVXZYBPBZ-UHFFFAOYSA-N
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Description

The compound N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide (hereafter referred to as Compound X) is a benzothiazole-thiazole hybrid featuring a methoxy group at position 6 of the benzothiazole ring and a propan-2-ylamino-substituted carboxamide moiety on the thiazole core.

Properties

Molecular Formula

C15H16N4O2S2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H16N4O2S2/c1-8(2)16-14-18-11(7-22-14)13(20)19-15-17-10-5-4-9(21-3)6-12(10)23-15/h4-8H,1-3H3,(H,16,18)(H,17,19,20)

InChI Key

SUUBSFVXZYBPBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea.

    Coupling of Benzothiazole and Thiazole Rings: The final step involves coupling the benzothiazole and thiazole rings through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or enamines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Preclinical studies focus on its efficacy and safety profiles.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Motifs and Substitution Patterns

Compound X shares structural similarities with several classes of benzothiazole and thiazole derivatives reported in the literature. Key comparisons include:

Squarylium Dyes (SQ6, SQ7, SQ8)
  • SQ7 (3-hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one) contains a benzothiazole moiety but differs in its core structure (cyclobut-en-one vs. thiazole-carboxamide) .
  • Functional Implications: SQ7 exhibits strong fluorescence and binds to bovine serum albumin (BSA) with a binding constant of $1.2 \times 10^5 \, \text{M}^{-1}$ via hydrophobic and electrostatic interactions .
Antitumor Sulfonamide-Triazine Derivatives (Compounds 21–24)
  • Example: Compound 21 (2-[{4-amino-6-[4-(2-fluorophenyl)piperazin-1-yl]-1,3,5-triazin-2-yl}methylthio]-N-(1H-benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide) features a sulfonamide group and triazine ring, contrasting with Compound X’s carboxamide and simpler thiazole system .
  • Functional Implications :
    • Sulfonamide derivatives often exhibit antitumor activity via kinase inhibition. Compound X ’s carboxamide may offer improved solubility compared to sulfonamides but may require structural optimization for comparable bioactivity .
Nitrobenzenesulfonamide-Thiazole Derivatives (17i, 17j)
  • Example: 17i (N-(5-isopropyl-3-methyl-4-trifluoromethyl-1,3-thiazol-2(3H)-ylidene)-3-nitrobenzenesulfonamide) contains a nitrobenzenesulfonamide group, whereas Compound X uses a carboxamide linker .
  • Compound X’s propan-2-ylamino group may improve bioavailability through reduced metabolic degradation .

Physicochemical and Spectroscopic Properties

Property Compound X SQ7 Compound 21
Molecular Weight ~390 g/mol ~470 g/mol ~620 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 3.5 (high lipophilicity) 4.1 (very lipophilic)
Key IR Peaks 1650 cm⁻¹ (C=O stretch) 1700 cm⁻¹ (C=O, cyclobut-en-one) 1350 cm⁻¹ (S=O stretch)
1H NMR δ 6.8–7.2 (benzothiazole H) δ 7.5–8.0 (aromatic H) δ 7.3–7.6 (fluorophenyl H)

Analysis :

  • Compound X ’s methoxy group contributes to electron-donating effects, downfield-shifting aromatic protons in NMR compared to SQ7 ’s electron-withdrawing cyclobut-en-one core .
  • The carboxamide C=O stretch in Compound X (1650 cm⁻¹) is distinct from sulfonamide S=O peaks (~1350 cm⁻¹) in Compound 21 .

Biological Activity

N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural configuration that includes benzothiazole and thiazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2S2, with a molecular weight of approximately 348.4 g/mol. Its structure is characterized by the following features:

FeatureDescription
Benzothiazole CoreProvides antimicrobial and anticancer properties
Thiazole MoietyEnhances interaction with biological targets
Amine GroupPotentially increases solubility and bioavailability

Antimicrobial Properties

Initial studies indicate that this compound exhibits promising antimicrobial activity against various bacterial strains. The benzothiazole core is particularly noteworthy as compounds containing this moiety have been associated with enhanced antibacterial effects. Research has shown that derivatives of benzothiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria.

Antitumor Activity

The compound has also been evaluated for its antitumor properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential mechanism involving the modulation of apoptotic pathways. The presence of the thiazole ring may contribute to its ability to interact with cellular targets involved in cancer progression .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties . Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the dual functionalities provided by the benzothiazole and thiazole groups allow for multiple interactions with biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes.
  • Receptor Modulation : It could potentially modulate receptor activity related to inflammation or tumor growth.
  • Apoptosis Induction : By affecting apoptotic pathways, it may promote cell death in cancerous cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • A study on thiazole derivatives demonstrated significant anti-inflammatory effects in mouse models of arthritis, suggesting that modifications to the thiazole structure can enhance therapeutic outcomes .
  • Another investigation into benzothiazole derivatives revealed their ability to inhibit tumor growth in xenograft models, providing a basis for further development as anticancer agents.

Q & A

Q. What are the recommended synthetic routes for N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide?

The synthesis typically involves multi-step reactions starting with benzothiazole and thiazole intermediates. Key steps include:

  • Diazotization and coupling : React benzothiazol-2-amine with NaNO₂/HCl at 0–5°C to form a diazonium salt, followed by coupling with a phenol derivative under basic conditions (KOH/MeOH) .
  • Thiazole ring formation : Use propan-2-ylamine as a nucleophile in a cyclocondensation reaction with a carboxamide precursor under reflux in ethanol or DMF .
  • Purification : Employ column chromatography (e.g., ethyl acetate/hexane) or recrystallization to isolate the final product .
    Critical parameters : Temperature control during diazotization and stoichiometric ratios of coupling reagents to avoid side products .

Q. How is the purity and structural integrity of this compound verified?

Methodological validation involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., methoxy at δ ~3.8 ppm, thiazole protons at δ ~7.5–8.5 ppm) and IR for functional groups (C=O stretch ~1680 cm⁻¹, C=N ~1600 cm⁻¹) .
  • Elemental analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., ±0.3% tolerance) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced Research Questions

Q. What strategies optimize reaction yields given conflicting reports in literature?

Discrepancies in yields (e.g., 37–85% in similar compounds) often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclocondensation steps, improving yields by 15–20% compared to ethanol .
  • Catalyst selection : Use of CuI or Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling for aryl substitutions can increase efficiency .
  • Temperature gradients : Gradual heating (e.g., 50°C → 80°C) during imine formation reduces decomposition .
    Recommendation : Conduct Design of Experiments (DoE) to model interactions between solvent, catalyst, and temperature .

Q. How can researchers determine the compound’s binding affinity and mode of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., EGFR kinase). Key residues (e.g., Lys721, Met769) may form hydrogen bonds with the carboxamide group .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (KD values in nM range) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Q. How should discrepancies in biological activity data across studies be addressed?

Contradictions in antimicrobial or anticancer activity (e.g., IC₅₀ variations of ±30%) may stem from:

  • Assay conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24h vs. 48h) .
  • Compound stability : Degradation in DMSO stock solutions over >72h can reduce potency. Validate stability via LC-MS before assays .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare datasets and identify outliers .

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